(E)-5-(2-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(2-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one, also known as CBT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. CBT has been extensively studied for its pharmacological properties, including its anti-inflammatory, antioxidant, and antimicrobial activities.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds within the same family as (E)-5-(2-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one have been synthesized and tested for their antimicrobial activities against a range of bacterial and fungal strains. For instance, derivatives of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one have shown moderate to excellent activity against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and Mycobacterium tuberculosis, as well as antifungal activity against strains like Candida albicans and Aspergillus species (B'Bhatt & Sharma, 2017). These findings underscore the potential utility of thiazolidin-4-one derivatives in developing new antimicrobial agents.
Anticancer Properties
In addition to antimicrobial activity, some derivatives have been evaluated for their potential anticancer properties. For example, a series of pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles derived from thiazolidin-4-one compounds have been synthesized and assessed for their anticancer activity against various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung cancer (A549) cells. These compounds have shown moderate to high anticancer activity, indicating the potential of thiazolidin-4-one derivatives in cancer treatment (Dawood et al., 2013).
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-6-8-13(9-7-11)19-17-20-16(21)15(22-17)10-12-4-2-3-5-14(12)18/h2-9,15H,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYURKPGDEENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.